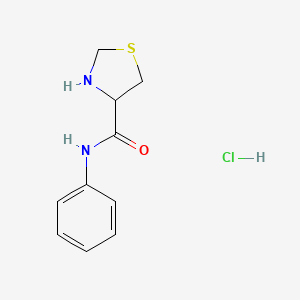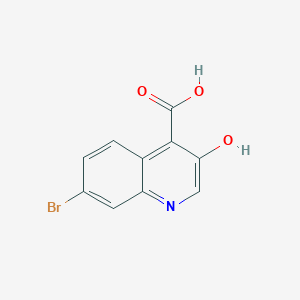
7-Bromo-3-hydroxyquinoline-4-carboxylic acid
Übersicht
Beschreibung
7-Bromo-3-hydroxyquinoline-4-carboxylic acid, also known as 7-bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester, is a brominated quinoline derivative. It has a wide range of applications in medicinal and industrial chemistry. It acts as a reagent in the synthesis of quinoline Schiff bases which are used pharmacologically for antibacterial activity .
Molecular Structure Analysis
The molecular formula of 7-Bromo-3-hydroxyquinoline-4-carboxylic acid is C10H6BrNO3 . The SMILES string representation is O=C(O)C1=C(O)C=NC2=CC(Br)=CC=C12 .Physical And Chemical Properties Analysis
7-Bromo-3-hydroxyquinoline-4-carboxylic acid is a solid compound . Its molecular weight is 268.06 g/mol .Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group
7-Bromo-3-hydroxyquinoline-4-carboxylic acid and its derivatives, like 8-bromo-7-hydroxyquinoline (BHQ), have been identified as effective photolabile protecting groups. BHQ shows greater single-photon quantum efficiency compared to other esters and is sensitive enough for multiphoton-induced photolysis in vivo. Its properties, including increased solubility and low fluorescence, make it valuable as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Quinoline Derivatives
The compound is utilized in synthesizing various quinoline derivatives. For example, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was carried out using a modified Conrad-Limpach procedure, demonstrating its versatility in the creation of novel quinoline compounds (Dumont & Slegers, 2010).
Cellular Respiration Inhibition
Derivatives of 7-Bromo-3-hydroxyquinoline-4-carboxylic acid have been designed to inhibit cellular respiration. Research on fifteen 7-substituted 4-hydroxyquinoline-3-carboxylic acids indicated a linear relationship between ascites cell inhibition and the physicochemical substituent parameters. These findings are crucial for understanding the compound's impact on intracellular target enzymes like malate dehydrogenase (Shah & Coats, 1977).
Antioxidative or Prooxidative Effects
Studies on 7-Chloro-4-hydroxyquinoline, a similar compound, have shown its potential in understanding the antioxidative or prooxidative effects on hemolysis of erythrocytes. This research provides insights into the structure-activity relationships of 4-hydroxyquinoline derivatives and their impact on free-radical-initiated peroxidation, which could be applicable to 7-Bromo-3-hydroxyquinoline-4-carboxylic acid derivatives (Liu, Han, Lin, & Luo, 2002).
Wirkmechanismus
Target of Action
Quinoline derivatives have been reported to exhibit antibacterial activity , suggesting that they may target bacterial enzymes or proteins.
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the target’s function .
Result of Action
Given the antibacterial activity of quinoline derivatives , it is plausible that this compound could lead to the inhibition of bacterial growth or survival.
Eigenschaften
IUPAC Name |
7-bromo-3-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-7(3-5)12-4-8(13)9(6)10(14)15/h1-4,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYHBUVBLYNQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653674 | |
| Record name | 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1031929-53-9 | |
| Record name | 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)


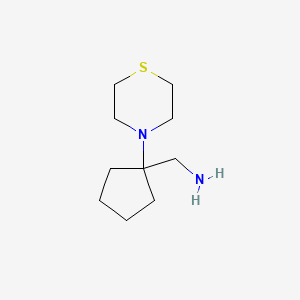
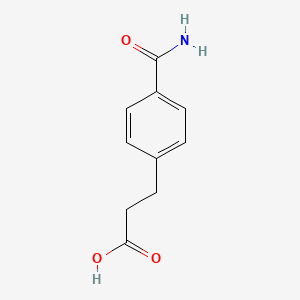

![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)
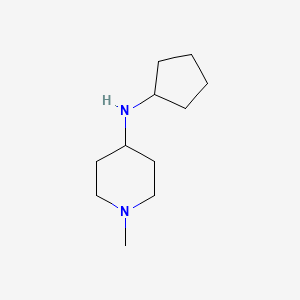

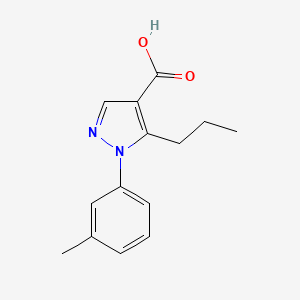
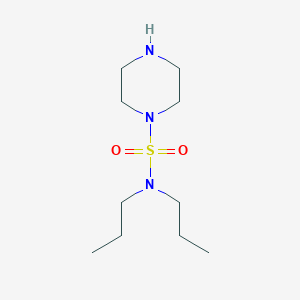
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)
![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)
